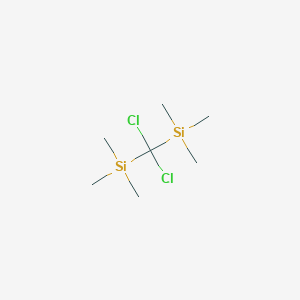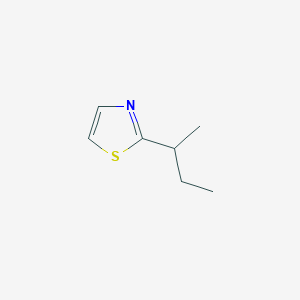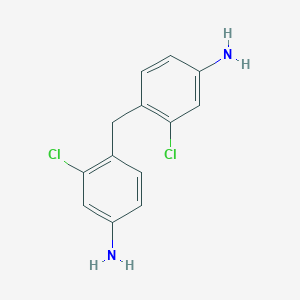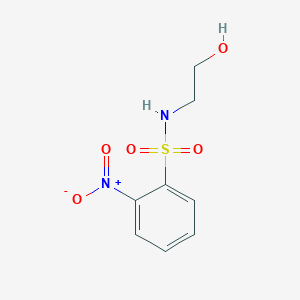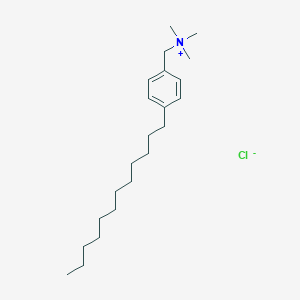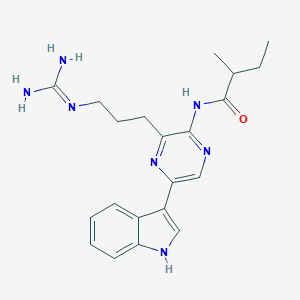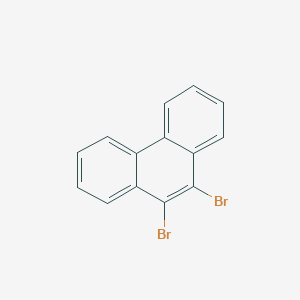
9,10-Dibromophenanthrene
Übersicht
Beschreibung
9,10-Dibromophenanthrene is a useful research compound. Its molecular formula is C14H8Br2 and its molecular weight is 336.02 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Bromination Reactions
- 9-Phenanthrol, closely related to 9,10-Dibromophenanthrene, undergoes bromination reactions, where dibromo-9-phenanthrol is converted to bromo-9-phenanthrol and further to dibromophenanthrene. These reactions are crucial in the synthesis of phenanthrene derivatives (Ōta & Shintani, 1987).
Biodegradation Studies
- Phenanthrene, which can transform into this compound, is studied for its biodegradation by endophytic fungus, highlighting its potential role in environmental bioremediation (Fu et al., 2018).
Metabolism Research
- Research on 9,10-Epoxy-9,10-dihydrophenanthrene, a related compound, explores its metabolism in rats, providing insights into the biological processing of similar aromatic hydrocarbons (Boyland & Sims, 1965).
Chemical Synthesis
- Sodium diethyl phosphite and triethyl phosphite react with this compound to form phenanthrene, demonstrating a unique reaction pathway in chemical synthesis (Arbuzov & Bogonostseva, 1954).
Electrochemical Applications
- Poly-9,10-phenanthrenequinone, derived from a similar compound, shows promising applications in technologies like biosensors and supercapacitors due to its unique electrochemical properties (Genys et al., 2019).
Fungal Metabolism
- The white rot fungus metabolizes phenanthrene, forming compounds like trans-9,10-dihydroxy-9,10-dihydrophenanthrene, relevant to understanding the environmental fate of similar compounds (Bezalel et al., 1996).
Aerospace Materials
- DOPO-based phosphorus tetraglycidyl epoxy nanocomposites, synthesized from a related compound, have potential aerospace applications due to their mechanical, thermal, and flame retardant properties (Meenakshi et al., 2011).
Atmospheric Chemistry
- 9,10-Phenanthrenequinone, formed from phenanthrene's atmospheric reactions, is significant in understanding environmental and atmospheric chemistry (Wang et al., 2007).
Safety and Hazards
Eigenschaften
IUPAC Name |
9,10-dibromophenanthrene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Br2/c15-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14(13)16/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZVDACBKJRRYBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C(=C2Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10399891 | |
| Record name | 9,10-dibromophenanthrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10399891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15810-15-8 | |
| Record name | 9,10-dibromophenanthrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10399891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9,10-DIBROMOPHENANTHRENE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular structure and some key physical properties of 9,10-Dibromophenanthrene?
A1: this compound (C14H8Br2) is a planar molecule with a crystallographic twofold (C2) symmetry []. This means the molecule can be bisected into two identical halves. The crystal structure reveals that the molecules engage in face-to-face slipped antiparallel π–π stacking interactions along the c axis []. This type of interaction is common in aromatic systems and contributes to the molecule's overall stability in its solid state.
Q2: How does the presence of bromine atoms in this compound affect its vapor pressure compared to its parent compound, phenanthrene?
A2: Research indicates that halogen substitution, such as the bromine atoms in this compound, generally leads to a decrease in vapor pressure compared to the parent compound, phenanthrene []. This decrease is attributed to the increased molecular weight and stronger intermolecular forces (like the π–π stacking mentioned earlier) caused by the presence of the halogen atoms. Interestingly, while halogenation usually decreases vapor pressure, it doesn't always lead to a higher enthalpy of sublimation [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



